2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251237
InChI: InChI=1S/C10H21ClO4S/c1-10(2,3)9(8-16(11,12)13)7-15-6-5-14-4/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H21ClO4S
Molecular Weight: 272.79 g/mol

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18251237

Molecular Formula: C10H21ClO4S

Molecular Weight: 272.79 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride -

Specification

Molecular Formula C10H21ClO4S
Molecular Weight 272.79 g/mol
IUPAC Name 2-(2-methoxyethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
Standard InChI InChI=1S/C10H21ClO4S/c1-10(2,3)9(8-16(11,12)13)7-15-6-5-14-4/h9H,5-8H2,1-4H3
Standard InChI Key KGKLSCPNNXIIDF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(COCCOC)CS(=O)(=O)Cl

Introduction

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is a complex organic compound belonging to the sulfonyl chloride family. Sulfonyl chlorides are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom, making them highly reactive and useful in organic synthesis, particularly in the preparation of sulfonamides and other derivatives.

Synthesis and Applications

The synthesis of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride involves several steps, typically requiring careful control of reaction conditions to avoid side reactions. The compound is valuable in organic synthesis due to the reactivity of its sulfonyl chloride group, which can undergo nucleophilic substitution reactions to form stable products like sulfonamides.

Applications:

  • Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.

  • Pharmaceutical Chemistry: Involved in the preparation of pharmaceutical compounds.

Reactivity and Mechanism

The reactivity of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride stems from its ability to undergo nucleophilic attack at the sulfur atom. This process is characterized by high reaction rates due to the stability of the chloride leaving group. Factors such as solvent polarity and temperature can influence the reaction conditions.

Research Findings and Future Directions

While specific biological activity data for 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride are not widely reported, sulfonyl chlorides in general are known for their potential in synthesizing compounds with antimicrobial properties . Future research could explore the application of this compound in developing novel antimicrobial agents or other pharmaceuticals.

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